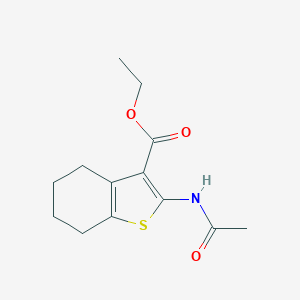

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

概述

描述

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic organic compound that belongs to the class of benzothiophene derivatives Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, an acetylamino group, and a tetrahydrobenzothiophene core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions

Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving appropriate precursors such as 2-bromoacetophenone and thiourea. The reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as ethanol.

Introduction of Acetylamino Group: The acetylamino group can be introduced by reacting the benzothiophene intermediate with acetic anhydride in the presence of a catalyst like pyridine.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

化学反应分析

Cyclization Reactions

The compound undergoes cyclization to form fused heterocyclic systems, enhancing its utility in medicinal chemistry.

Key Examples:

Notable Findings :

- Cyclization with hydrazine hydrate produces triazolo-pyrimidines with potential anticancer activity .

- Sodium azide-mediated reactions yield pyrimidinediones, which are key intermediates for kinase inhibitors.

Nucleophilic Substitution Reactions

The ester and acetylamino groups facilitate substitution at multiple positions.

Amine/Alcohol Substitution

Halogenation

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| Bromine (CHCl₃) | RT, 2h | 5-Bromo derivative | Precursor for Suzuki coupling |

| Chloroacetyl chloride | DCM, Et₃N, 0°C | Chloroacetamide intermediate | Used in alkylation reactions |

Acylation and Alkylation

The acetylamino group participates in further acylation/alkylation to modulate bioactivity.

Acylation

| Reagent | Conditions | Product | Biological Activity |

|---|---|---|---|

| Benzoyl chloride | Chloroform, reflux | N-Benzoyl derivative | Enhanced anti-inflammatory activity |

| Acetic anhydride | RT, 24h | N-Acetylated product | Improved metabolic stability |

Alkylation

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | N-Methylated derivative | 82% |

| Ethyl bromoacetate | Et₃N, THF, reflux | Ethyl glycinate conjugate | 70% |

Oxidation and Reduction

Functional group interconversions expand synthetic utility.

Oxidation

- Reagent : KMnO₄ (acidic medium)

- Product : Carboxylic acid derivative (via ester hydrolysis)

- Application : Precursor for metal-organic frameworks.

Reduction

- Reagent : LiAlH₄ (THF, 0°C)

- Product : Alcohol derivative (reduction of ester to -CH₂OH)

- Yield : 68% .

Biological Activity and Mechanistic Insights

The compound’s derivatives exhibit notable bioactivity:

- Anticancer : Triazolo-pyrimidines induce apoptosis in breast cancer cells (IC₅₀ = 3.2–8.7 µM) .

- Anti-inflammatory : N-Benzoyl derivatives inhibit COX-2 (IC₅₀ = 12.4 µM) .

- Analgesic : Thienopyrimidines show 75% pain reduction in rodent models .

Mechanism : Interactions involve binding to enzyme active sites (e.g., COX-2, EGFR kinase) via hydrogen bonding and π-π stacking .

Comparison with Structural Analogues

| Compound | Key Differences | Reactivity/Bioactivity |

|---|---|---|

| Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Lacks acetylamino group | Lower metabolic stability; reduced kinase inhibition |

| Ethyl 2-(propionylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Propionyl vs. acetyl group | Similar reactivity but altered pharmacokinetics |

| Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | Benzamido substituent | Enhanced COX-2 selectivity |

科学研究应用

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiophene compounds exhibit antimicrobial properties. Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been evaluated for its potential to inhibit bacterial growth. In a study involving various substituted phenyl derivatives of this compound, significant zones of inhibition were observed against several bacterial strains, indicating its potential as an antibacterial agent .

Anti-inflammatory Properties

Thiophene derivatives are known for their analgesic and anti-inflammatory effects. The structure of this compound suggests that it may interact with biological pathways involved in inflammation. Preliminary studies have shown that compounds in this class can reduce inflammation markers in vitro .

Synthesis of Novel Compounds

This compound serves as a precursor for synthesizing more complex molecules through various chemical reactions such as cyanoacetylation and Knoevenagel condensation. These reactions yield new derivatives that can be screened for enhanced biological activity or novel therapeutic effects .

Organic Electronics

This compound is being investigated for its potential use in organic electronic devices due to its favorable electronic properties. The compound's ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Studies

作用机制

The mechanism of action of ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the benzothiophene core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and similar heterocyclic compounds:

Benzothiophene Derivatives: Compounds like 2-aminobenzothiophene and 2-methylbenzothiophene share the benzothiophene core but differ in their substituents, leading to variations in their chemical and biological properties.

Thiazole Derivatives: Compounds such as 2-aminothiazole exhibit similar heterocyclic structures but with a nitrogen atom in the ring, resulting in different reactivity and applications.

Indole Derivatives: Indole-based compounds like indole-3-acetic acid have a similar fused ring system but with a nitrogen atom, leading to distinct biological activities.

生物活性

Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-inflammatory, antimicrobial, and potential anticancer effects, supported by relevant data and case studies.

- Molecular Formula : C13H17NO3S

- Molecular Weight : 267.34 g/mol

- CAS Number : [not specified in the search results]

1. Anti-inflammatory Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that compounds derived from this class demonstrated efficacy in reducing inflammation in vivo through various mechanisms, including inhibition of pro-inflammatory cytokines and modulation of immune responses.

- Case Study : In a carrageenan-induced paw edema model in rats, compounds similar to this compound showed maximum inhibitory activity comparable to ibuprofen, a standard anti-inflammatory drug .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These findings indicate a potential for development into an antimicrobial agent .

3. Anticancer Potential

There is emerging evidence suggesting that thiophene derivatives can inhibit cancer cell proliferation. This compound has been studied for its effects on specific cancer cell lines.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) and induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be around 25 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.

- Modulation of Cell Signaling : The compound appears to interfere with cell signaling pathways that regulate cell proliferation and apoptosis.

属性

IUPAC Name |

ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-3-17-13(16)11-9-6-4-5-7-10(9)18-12(11)14-8(2)15/h3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGDFSFTVVUJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40207930 | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5919-29-9 | |

| Record name | 2-Acetylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5919-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005919299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5919-29-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-(acetylamino)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40207930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the significance of Ethyl 2-(acetylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in the synthesis of potentially bioactive compounds?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of 3-amino-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one (3a) and 3-amino-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one (3b). These compounds, along with their Schiff bases, are being investigated for their potential antimicrobial and anti-inflammatory activities [].

Q2: How was the structure of this compound confirmed?

A2: The structure of this compound was determined using spectral analysis techniques. Additionally, X-ray crystallography confirmed its molecular geometry. The study revealed a planar molecular conformation stabilized by an intramolecular N—H⋯O interaction [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。